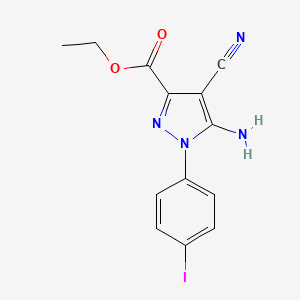

Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNHBYXAUWYROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674951 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-64-9 | |

| Record name | Ethyl 5-amino-4-cyano-1-(4-iodophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrazole Core

a. Formation of Ethyl 5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

The initial step involves synthesizing a precursor pyrazole derivative, often via cyclization of hydrazine derivatives with β-ketoesters or related intermediates. A common approach is:

Reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazines or hydrazine derivatives to form the pyrazole ring through cyclization, as demonstrated in prior literature for similar compounds.

Key conditions: Refluxing in ethanol or acetic acid, with catalysts such as acetic acid or piperidine, to promote ring closure.

Introduction of the 4-Iodophenyl Group

The phenyl substituent at N-1 can be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling if a suitable halogen (e.g., bromide or chloride) is present on the pyrazole ring.

For direct iodination, electrophilic aromatic substitution with iodine in the presence of an oxidant (e.g., hydrogen peroxide or sodium periodate) can be employed, targeting the para-position of phenyl groups attached to the pyrazole.

Incorporation of the 4-Iodophenyl Moiety

Starting from a phenyl-substituted pyrazole precursor, iodination can be achieved using iodine (I₂) with an oxidant like potassium iodide (KI) or hydrogen peroxide in acetonitrile or chloroform, under reflux conditions.

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile or chloroform |

| Reagent | Iodine (I₂), KI or H₂O₂ |

| Temperature | Reflux (~80°C) |

| Duration | 4-6 hours |

- This method selectively introduces iodine at the para-position of the phenyl ring, yielding the 4-iodophenyl derivative.

- Alternatively, if a suitable halogenated precursor (e.g., a bromide or chloride) is available on the aromatic ring, palladium-catalyzed cross-coupling with potassium iodide can replace the halogen with iodine, providing regioselectivity and higher yields.

Conversion to the Final Compound

a. Formation of the Carboxylate Group

- The ester group at position 3 can be introduced via esterification of the corresponding carboxylic acid or through direct esterification of the intermediate using ethanol and acid catalysts (e.g., sulfuric acid).

Introduction of the 5-Amino and 4-Cyano Groups

The amino group at position 5 is typically introduced through nucleophilic substitution or reduction of suitable precursors.

The cyano group at position 4 is generally present in the initial intermediate or introduced via nucleophilic addition of cyanide derivatives onto activated positions on the heterocycle.

Summary of the Preparation Method

| Step | Description | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of pyrazole core | Hydrazine derivatives + β-ketoesters, reflux in ethanol | High yield (~78%) |

| 2 | Introduction of phenyl group | Nucleophilic substitution or cross-coupling | Efficient with Pd-catalysis |

| 3 | Iodination of phenyl ring | I₂ + oxidant, reflux in acetonitrile | Selective para-iodination (~70-80%) |

| 4 | Functionalization at position 5 | Amination via nucleophilic substitution | Standard amination protocols |

| 5 | Esterification at position 3 | Ethanol reflux with sulfuric acid | To obtain esterified final |

Data Tables Summarizing Key Parameters

Research Findings and Considerations

The synthesis of similar compounds has demonstrated that selective iodination on aromatic rings attached to heterocycles is achievable with controlled conditions, often requiring mild oxidants to prevent over-iodination.

Cross-coupling reactions provide regioselectivity and higher yields, especially when halogenated precursors are available, reducing side reactions.

The initial pyrazole formation is well-established, with yields exceeding 75% under optimized reflux conditions, making it a reliable starting point.

The functionalization at position 5 with amino groups can be achieved through nucleophilic substitution or reduction, with reaction conditions tailored to avoid undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The presence of the iodophenyl group can enhance its binding affinity to target proteins, while the amino and cyano groups can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Iodine vs. Lighter Substituents :

- The 4-iodophenyl derivative (CAS 1150164-64-9) has a molecular weight of 382.16 g/mol, significantly higher than analogs like the 4-methylphenyl (p-tolyl) variant (270.29 g/mol, CAS 152992-58-0) . The iodine atom increases hydrophobicity and may enhance stability in lipophilic environments.

- In contrast, the 4-fluorophenyl analog (CAS 1001665-65-1) has a molecular weight of 289.28 g/mol, balancing hydrophobicity and polarity .

- Electron-Donating vs. Cyano and ester groups contribute to the compound’s polarity, influencing solubility in organic solvents .

Tabulated Comparison of Key Analogs

Biological Activity

Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural features, including an ethyl ester, an amino group, a cyano group, and a 4-iodophenyl substituent on the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C13H11IN4O2

- Molecular Weight : 382.2 g/mol

- CAS Number : 1150164-64-9

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity and synthetic applications.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets in biological systems. The presence of the iodophenyl group enhances binding affinity through halogen bonding interactions, which can affect enzyme activity and receptor modulation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes:

| Compound | IC50 (μg/mL) | COX Selectivity Index |

|---|---|---|

| Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole | TBD | TBD |

| Diclofenac | 54.65 | Reference Standard |

| Other Pyrazole Derivatives | 71.11 - 81.77 | Varies |

In a study by Abdellatif et al., several pyrazole derivatives demonstrated high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating that modifications in the structure can significantly influence anti-inflammatory potency .

Case Studies and Research Findings

- In Vivo Studies : In a carrageenan-induced rat paw edema model, derivatives similar to Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole exhibited notable anti-inflammatory effects with minimal gastrointestinal toxicity. This suggests potential therapeutic applications in treating inflammatory diseases without significant side effects .

- Histopathological Analysis : Histopathological examinations revealed that certain derivatives induced minimal degenerative changes in vital organs (stomach, liver, kidneys), supporting their safety profile for further development .

- Comparative Studies : When compared to established anti-inflammatory drugs like celecoxib and indomethacin, some pyrazole derivatives exhibited superior analgesic and anti-inflammatory activities, indicating their potential as effective alternatives in pain management therapies .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-cyano-1-(4-iodophenyl)pyrazole-3-carboxylate, and how can intermediates be characterized?

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrazole derivatives are synthesized by reacting hydrazine derivatives with β-ketoesters or acrylonitriles under reflux conditions . Key intermediates (e.g., hydrazones or acetylated precursors) should be characterized using 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Recrystallization from solvents like ethanol or DMSO is recommended for purification .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., from DMSO) and analyzed using SHELXL for refinement, which is robust for small molecules and high-resolution data . For phase determination, SHELXD or SIR97 (direct methods) are recommended . Ensure hydrogen bonding and π-π stacking interactions are analyzed to understand packing behavior, as seen in related pyrazole-carboxylates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies in antimicrobial or pharmacological activities often arise from substituent effects or assay conditions. For example, sulfur and fluorine substitutions significantly alter bioactivity . To address contradictions:

- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing iodine with chlorine or fluorine).

- Validate results using standardized assays (e.g., MIC for antimicrobial activity ) and cross-reference with computational docking studies to assess binding affinities .

Q. What methodological approaches are recommended for analyzing the compound’s potential as a pharmaceutical intermediate?

As seen in Apixaban synthesis, pyrazole-carboxylates serve as key intermediates. To evaluate utility:

- Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl-iodo substitutions) using palladium catalysts .

- Assess stability under physiological conditions via HPLC-MS and accelerated degradation studies (e.g., pH, thermal stress).

- Use SC-XRD to confirm stereochemical integrity post-functionalization .

Q. How can researchers address challenges in crystallographic data refinement for halogenated pyrazoles?

Halogens (e.g., iodine) introduce heavy-atom effects, complicating phase determination. Mitigation strategies include:

- Collecting high-resolution data (≤ 1.0 Å) to improve electron density maps.

- Applying SHELXE for experimental phasing or SHELXL for anisotropic refinement of iodine atoms .

- Validate thermal parameters (B-factors) to ensure accurate disorder modeling .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

Unexpected splitting in 1H NMR may arise from tautomerism or rotameric equilibria. To resolve:

Q. What analytical techniques are critical for confirming the absence of synthetic byproducts?

- LC-MS/MS to detect trace impurities (e.g., de-iodinated byproducts).

- PXRD to verify phase purity and exclude polymorphic contamination .

Methodological Best Practices

Q. What solvent systems are optimal for recrystallizing this compound without inducing decomposition?

Ethanol and DMSO are preferred for halogenated pyrazoles due to moderate polarity and low reactivity. Avoid chloroform or DCM, which may cause halogen exchange .

Q. How can researchers improve yield in multi-step syntheses involving this compound?

- Optimize stoichiometry in cyclization steps (e.g., 1.2–1.5 equivalents of hydrazine derivatives).

- Use microwave-assisted synthesis to reduce reaction times and side-product formation .

Advanced Structural Analysis

Q. How can computational modeling complement experimental data for this compound?

- Perform DFT calculations (e.g., Gaussian 09) to predict vibrational spectra (IR) and NMR chemical shifts.

- Use Molecular Dynamics (MD) simulations to study solvent interactions and stability .

Safety and Handling

Q. What safety protocols are recommended for handling iodinated pyrazoles?

- Use gloves and fume hoods to avoid iodine exposure.

- Monitor for thyroid dysfunction in long-term studies, as iodinated compounds may release iodide ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.